

Application Notes and Protocols for E7090 Succinate In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	E7090 succinate	
Cat. No.:	B3324503	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 succinate, also known as tasurgratinib, is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] These receptor tyrosine kinases are crucial regulators of cellular processes, and their aberrant signaling is implicated in various cancers.[3][4][6] **E7090 succinate** exhibits its antitumor activity by inhibiting FGFR-mediated signaling pathways, which leads to the suppression of cell proliferation and induction of cell death in tumors with FGFR genetic alterations.[3][6] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of **E7090 succinate** against FGFR kinases.

Quantitative Data

The inhibitory activity of **E7090 succinate** against a panel of kinases can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for E7090 against wild-type FGFRs and other selected kinases.



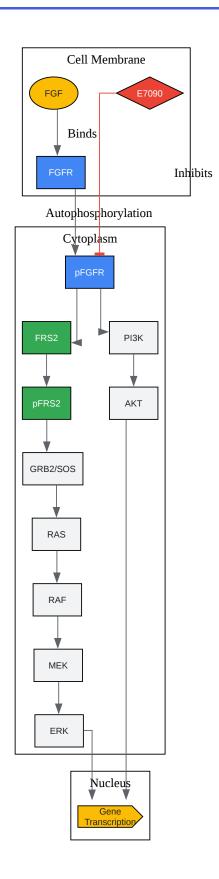
Kinase Target	IC50 (nM)
FGFR1	0.71
FGFR2	0.50
FGFR3	1.2
FGFR4	120
RET	<10
DDR2	<10
FLT1	<10
FGFR3 (K650E)	3.1
FGFR3 (K650M)	16

Data compiled from multiple sources.[1]

Signaling Pathway

E7090 succinate targets the FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[3][4] E7090 inhibits the initial phosphorylation of FGFR, thereby blocking these downstream signals.[3][7]





Click to download full resolution via product page

Caption: FGFR signaling pathway and the inhibitory action of E7090.



Experimental Protocols

This section details a generalized protocol for determining the in vitro inhibitory activity of **E7090 succinate** against FGFR kinases. This protocol is based on a mobility shift assay format, as referenced in the literature, which measures the enzymatic activity of kinases.[8]

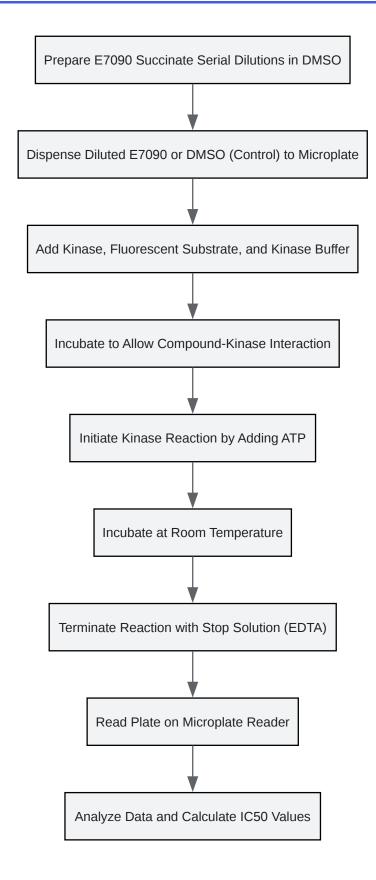
Materials and Reagents

- E7090 succinate
- Recombinant human FGFR1, FGFR2, and FGFR3 enzymes
- Fluorescently labeled peptide substrate
- Adenosine triphosphate (ATP)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- Stop solution (e.g., EDTA in buffer)
- Dimethyl sulfoxide (DMSO)
- Microplates (e.g., 384-well)
- · Microplate reader capable of detecting fluorescence

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase assay.





Click to download full resolution via product page

Caption: Experimental workflow for the E7090 in vitro kinase assay.



Detailed Protocol

- Compound Preparation:
 - Prepare a stock solution of E7090 succinate in DMSO (e.g., 20 mM).[3][7]
 - Perform serial dilutions of the E7090 succinate stock solution in DMSO to create a range of concentrations for testing.
- Assay Plate Preparation:
 - \circ Dispense a small volume (e.g., 1 μ L) of each **E7090 succinate** dilution or DMSO (for vehicle control) into the wells of a 384-well microplate.
- Kinase Reaction Mixture Preparation:
 - Prepare a master mix containing the recombinant FGFR enzyme, a suitable fluorescently labeled peptide substrate, and the appropriate kinase reaction buffer. The final concentrations of enzyme and substrate should be optimized for each kinase.
- · Enzyme and Inhibitor Incubation:
 - Add the kinase reaction mixture to the wells of the microplate containing the diluted E7090 succinate or DMSO.
 - Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction:
 - Prepare an ATP solution in kinase reaction buffer.
 - Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase.
- Reaction Incubation:



- Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
 The incubation time should be within the linear range of the enzyme reaction.
- Termination of Reaction:
 - Add a stop solution, such as a buffer containing EDTA, to each well to chelate the divalent cations (Mg2+, Mn2+) and terminate the enzymatic reaction.
- Data Acquisition:
 - Read the microplate using a microplate reader. The instrument will measure the ratio of phosphorylated to unphosphorylated substrate based on the mobility shift, which is detected by changes in fluorescence.
- Data Analysis:
 - The raw data will be expressed as the percentage of kinase activity relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the E7090 succinate concentration.
 - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[3]

Conclusion

This document provides a comprehensive overview and a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory potential of **E7090 succinate** against FGFR kinases. The provided quantitative data, signaling pathway diagram, and experimental workflow are intended to guide researchers in the successful implementation and interpretation of this assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. E7090 succinate | FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. E7090, a Novel Selective Inhibitor of Fibroblast Growth Factor Receptors, Displays Potent Antitumor Activity and Prolongs Survival in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for E7090 Succinate In Vitro Kinase Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324503#e7090-succinate-in-vitro-kinase-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com